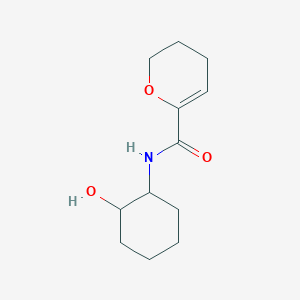
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
作用机制
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potent inhibition of GABA transaminase, which allows for a significant increase in GABA levels in the brain. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. One limitation of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its specificity for GABA transaminase, which may limit its potential applications in other neurological disorders.
未来方向
1. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide as a treatment for other neurological disorders, such as depression and schizophrenia.
2. Developing more potent and selective GABA transaminase inhibitors based on the structure of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
3. Studying the long-term effects of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide on GABA levels and neuronal function.
4. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new delivery methods for N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide to improve its efficacy and reduce side effects.
合成方法
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide involves the reaction of 6-bromonicotinic acid with cyclohexylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
科学研究应用
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In these studies, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
属性
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-6-2-1-5-9(10)13-12(15)11-7-3-4-8-16-11/h7,9-10,14H,1-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRGHDYHLEJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)


![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)